6-Methoxychroman-2-carboxylic acid

Calcium Channel Pharmacology Cav3.2 T-type Channel Ion Channel Screening

6-Methoxychroman-2-carboxylic acid (CAS 99199-69-6) is a versatile chroman scaffold enabling distinct SAR-driven drug discovery. As the core intermediate for the NF-κB inhibitor KL-1156 (IC50 6.0-60.2 μM) and a characterized Cav3.2 T-type calcium channel inhibitor (IC50 600 nM), its well-defined off-target profile (CYP2D6 IC50 14 μM; hERG IC50 33 μM) ensures clean cellular assay results. The 6-methoxy handle enables unique synthetic transformations (e.g., selective O-demethylation to 6-hydroxychroman-2-carboxylic acid in 90% yield) unattainable with other positional isomers. Procure this high-purity building block to accelerate your ion channel pharmacology and NF-κB pathway research with batch-to-batch consistency.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 99199-69-6
Cat. No. B3176411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxychroman-2-carboxylic acid
CAS99199-69-6
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(CC2)C(=O)O
InChIInChI=1S/C11H12O4/c1-14-8-3-5-9-7(6-8)2-4-10(15-9)11(12)13/h3,5-6,10H,2,4H2,1H3,(H,12,13)
InChIKeyTYIMOLJFMUBRTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxychroman-2-carboxylic acid (CAS 99199-69-6) Procurement and Application Guide


6-Methoxychroman-2-carboxylic acid (CAS 99199-69-6) is a chroman-2-carboxylic acid derivative with a methoxy group at the 6-position, molecular formula C11H12O4, and molecular weight 208.21 g/mol [1]. This compound serves as a key intermediate in the synthesis of pharmacologically active chroman derivatives, most notably the NF-κB inhibitor KL-1156 [2], and demonstrates measurable ion channel activity with an IC50 of 600 nM against the human T-type calcium channel Cav3.2 [3].

Why 6-Methoxychroman-2-carboxylic acid Cannot Be Replaced by Generic Chroman-2-carboxylic acid Analogs


The substitution pattern on the chroman-2-carboxylic acid scaffold profoundly impacts both chemical reactivity and biological activity. Chroman-2-carboxylic acid derivatives exhibit distinct structure-activity relationships (SAR) depending on the nature and position of ring substituents [1]. Specifically, 6-hydroxy-7-methoxychroman-2-carboxylic acid derivatives have been identified as potent NF-κB inhibitors with IC50 values ranging from 6.0-60.2 μM depending on amide substituents, whereas unsubstituted or differently substituted analogs may show significantly reduced or no activity [2]. The 6-methoxy group represents a specific chemical handle enabling downstream synthetic transformations that cannot be replicated with 6-hydroxy, 7-methoxy, or unsubstituted chroman-2-carboxylic acid variants .

Quantitative Differentiation Evidence for 6-Methoxychroman-2-carboxylic acid


Comparative Ion Channel Activity: 6-Methoxychroman-2-carboxylic acid vs. Related Chroman Carboxamides

6-Methoxychroman-2-carboxylic acid exhibits measurable inhibitory activity against human T-type calcium channel Cav3.2 with an IC50 of 600 nM as determined by whole-cell patch clamp assay in T-Rex293 cells [1]. In contrast, structurally related chroman-2-carboxylic acid N-arylalkylamide derivatives evaluated in parallel screening campaigns showed IC50 values against Cav3.2 ranging from >10 μM to inactive, indicating that the free carboxylic acid form of 6-methoxychroman-2-carboxylic acid retains a distinct activity profile compared to amide derivatives [2].

Calcium Channel Pharmacology Cav3.2 T-type Channel Ion Channel Screening

Synthetic Utility as a Key Intermediate for KL-1156 (NF-κB Inhibitor)

6-Methoxychroman-2-carboxylic acid serves as a critical precursor in the multi-step synthesis of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamide (KL-1156), a validated NF-κB inhibitor [1]. The synthesis pathway involves initial coupling of the 6-methoxychroman-2-carboxylic acid core with aniline derivatives to form the phenylamide backbone, followed by selective demethylation and hydroxylation steps to install the 6-hydroxy and 7-methoxy functionalities essential for NF-κB inhibitory activity [2]. KL-1156 and its optimized derivatives demonstrate NF-κB inhibition with IC50 values ranging from 6.0-60.2 μM in LPS-stimulated RAW 264.7 macrophages, with the most potent analog (compound 2n, 4-Cl substituted) exhibiting approximately 4-fold greater potency than KL-1156 itself [3].

Medicinal Chemistry NF-κB Inhibition Chroman SAR

Off-Target Selectivity Profile: CYP2D6 and hERG Channel Assessment

6-Methoxychroman-2-carboxylic acid demonstrates a favorable off-target selectivity profile with IC50 = 14,000 nM (14 μM) against human CYP2D6 and IC50 = 33,000 nM (33 μM) against the hERG potassium channel [1]. This represents a 23-fold selectivity window for Cav3.2 (IC50 = 600 nM) over CYP2D6 and a 55-fold window over hERG. In contrast, the optimized NF-κB inhibitor KL-1156 derived from this scaffold exhibits significantly enhanced on-target NF-κB inhibition but was not reported to have parallel CYP or hERG data, highlighting the value of the parent acid as a cleaner probe compound with well-characterized safety pharmacology endpoints [2].

Drug Safety Pharmacology CYP450 Inhibition hERG Liability

Validated Research Applications for 6-Methoxychroman-2-carboxylic acid


T-type Calcium Channel (Cav3.2) Chemical Probe Studies

Use 6-methoxychroman-2-carboxylic acid as a moderate-affinity Cav3.2 inhibitor (IC50 = 600 nM) for ion channel pharmacology studies [1]. The compound's well-characterized off-target profile (CYP2D6 IC50 = 14 μM; hERG IC50 = 33 μM) supports its utility as a clean probe in cellular assays requiring minimal off-target interference [2].

Synthetic Intermediate for NF-κB Inhibitor Development

Employ 6-methoxychroman-2-carboxylic acid as a starting material for synthesizing chroman-2-carboxylic acid phenylamide derivatives targeting NF-κB activation pathways [1]. The established SAR from the KL-1156 series provides a roadmap for optimization, with IC50 values ranging from 6.0-60.2 μM achievable through systematic amide substitution [2].

Demethylation Studies for Hydroxychroman Synthesis

Utilize 6-methoxychroman-2-carboxylic acid in synthetic methodology development for selective demethylation reactions [1]. The compound's conversion to 6-hydroxychroman-2-carboxylic acid (90% yield using pyridinium hydrochloride at 180°C) provides a validated benchmark for optimizing O-demethylation conditions on chroman scaffolds [2].

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